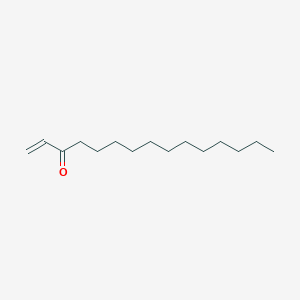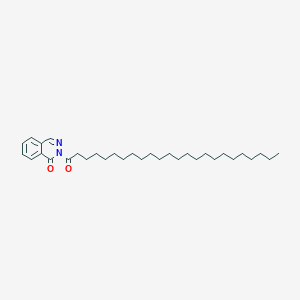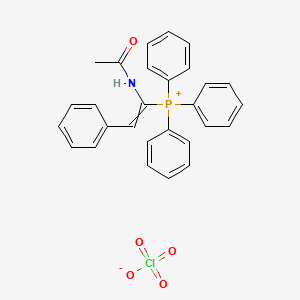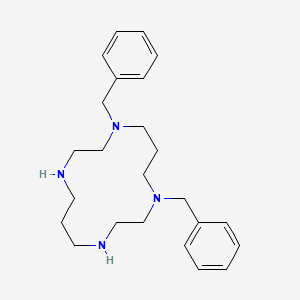
1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of the azamacrocycle family and is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- can be synthesized through a multi-step process involving the cyclization of linear polyamines. The typical synthetic route includes the reaction of ethylenediamine with formaldehyde and benzyl chloride under basic conditions to form the macrocyclic structure. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of high-pressure reactors and advanced separation techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted macrocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent for metal ion detoxification.
Industry: Used as an antioxidant in rubber and as a stabilizer in various industrial processes
Wirkmechanismus
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate complex. This property is utilized in various applications, including catalysis, metal ion transport, and detoxification .
Vergleich Mit ähnlichen Verbindungen
1,4,8,11-Tetraazacyclotetradecane (Cyclam): Similar structure but without the benzyl groups.
1,4,7,10-Tetraazacyclododecane (Cyclen): Smaller ring size with similar coordination properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Methyl-substituted derivative with different solubility and reactivity
Uniqueness: 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- is unique due to the presence of benzyl groups, which enhance its lipophilicity and ability to interact with organic solvents. This makes it particularly useful in applications requiring organic solubility and stability .
Eigenschaften
CAS-Nummer |
151367-38-3 |
|---|---|
Molekularformel |
C24H36N4 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
1,11-dibenzyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C24H36N4/c1-3-9-23(10-4-1)21-27-17-8-18-28(22-24-11-5-2-6-12-24)20-16-26-14-7-13-25-15-19-27/h1-6,9-12,25-26H,7-8,13-22H2 |
InChI-Schlüssel |
MQHRPWXQWQBLOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(CCCN(CCNC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


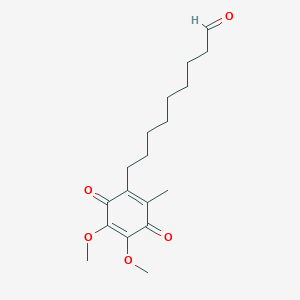
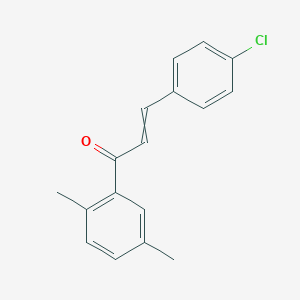
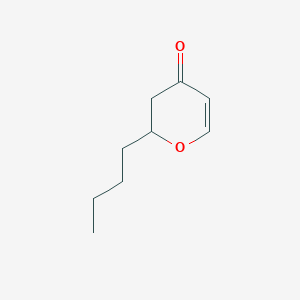
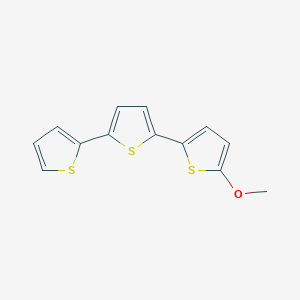
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)
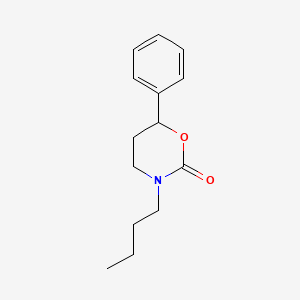
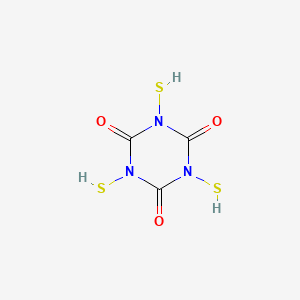
![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
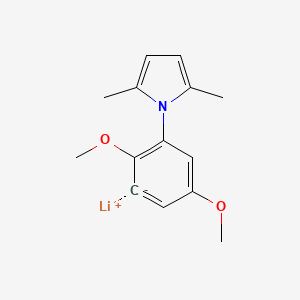
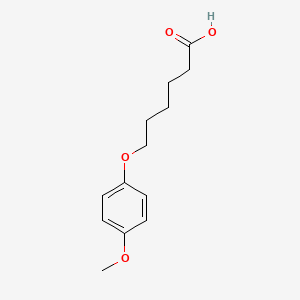
![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
